2-Bromo-4-chloro-6-fluorobenzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-6-fluorobenzothiazole is a heterocyclic aromatic compound that contains bromine, chlorine, and fluorine atoms attached to a benzothiazole ring.
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-chloro-6-fluorobenzothiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination, chlorination, and fluorination of benzothiazole derivatives under controlled conditions. For example, the compound can be synthesized by reacting 2-aminobenzothiazole with bromine, followed by chlorination and fluorination steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
2-Bromo-4-chloro-6-fluorobenzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-6-fluorobenzothiazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzothiazole involves its interaction with molecular targets through its halogen atoms and benzothiazole ring. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or electronic interactions in materials science .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-chloro-6-fluorobenzothiazole can be compared with other halogenated benzothiazole derivatives, such as:
- 2-Chloro-6-fluorobenzothiazole
- 2-Bromo-6-chlorobenzothiazole
- 2-Fluoro-4-chlorobenzothiazole
These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of bromine, chlorine, and fluorine in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
210834-97-2 |
---|---|
Molekularformel |
C7H2BrClFNS |
Molekulargewicht |
266.52 g/mol |
IUPAC-Name |
2-bromo-4-chloro-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2BrClFNS/c8-7-11-6-4(9)1-3(10)2-5(6)12-7/h1-2H |
InChI-Schlüssel |
AAXRLDRHGUUDDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1SC(=N2)Br)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.